Isopentyl 3-(methylthio)propionate
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Overview
Description
Isopentyl 3-(methylthio)propionate is an organic compound with the molecular formula CH3 SCH2 CH2 CO2 CH2 CH2 CH(CH3)2. It is an ester formed from the reaction of isopentyl alcohol and 3-(methylthio)propionic acid. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and in scientific research.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of isopentyl alcohol with 3-(methylthio)propionic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar esterification processes but is carried out in large reactors with continuous monitoring to maintain optimal reaction conditions and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and thiols.
Substitution Products: Derivatives with different functional groups replacing the methylthio group.
Scientific Research Applications
Isopentyl 3-(methylthio)propionate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studying biological systems, particularly in understanding the role of sulfur-containing compounds.
Industry: It is used as a flavoring agent in the food industry and in the production of fragrances.
Mechanism of Action
The mechanism by which isopentyl 3-(methylthio)propionate exerts its effects depends on its specific application. For example, in flavoring, the compound interacts with taste receptors to produce its characteristic flavor. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Molecular Targets and Pathways Involved:
Taste Receptors: In the food industry, it targets specific taste receptors to impart flavor.
Enzymes and Receptors: In biological research, it may interact with enzymes involved in sulfur metabolism or receptors that regulate cellular processes.
Comparison with Similar Compounds
Isopentyl 3-(methylthio)propionate is similar to other esters and sulfur-containing compounds. its unique combination of an isopentyl group and a methylthio group sets it apart. Similar compounds include:
Isopentyl acetate: Used as a flavoring agent but lacks the sulfur component.
Methylthioethanol: A simpler sulfur-containing alcohol.
Propyl 3-(methylthio)propionate: Similar structure but with a propyl group instead of isopentyl.
These compounds share some similarities in structure and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
3-methylbutyl 3-methylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-8(2)4-6-11-9(10)5-7-12-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYGRBYGZQQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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